molecular formula C11H13N3O2 B4454104 6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Cat. No.: B4454104
M. Wt: 219.24 g/mol
InChI Key: TXSJNNOZHLJKPT-UHFFFAOYSA-N
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Description

6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to a tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoxaline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline compounds.

Scientific Research Applications

6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoxaline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar ring structure but lacking the amino and methyl groups.

    2,3-Dimethylquinoxaline: A derivative with two methyl groups attached to the quinoxaline ring.

    6-Aminoquinoxaline: A compound with an amino group attached to the quinoxaline ring.

Uniqueness: 6-Amino-1,4,7-trimethyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is unique due to the presence of three methyl groups and an amino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1,4,7-trimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)12)14(3)11(16)10(15)13(8)2/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSJNNOZHLJKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N(C(=O)C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Reactant of Route 6
6-AMINO-1,4,7-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

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